L-Glucose-1-14C

Description

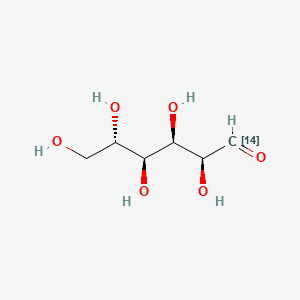

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(114C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-DWWMMBOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H]([14CH]=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908301 | |

| Record name | (1-~14~C)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10326-73-5 | |

| Record name | L-Glucose-1-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glucose-1-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~14~C)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Paradigms Utilizing L Glucose 1 14c

Tracer Kinetic Analysis in In Vitro and In Vivo Systems

Tracer kinetic analysis using L-Glucose-1-14C involves tracking the movement and distribution of the labeled compound over time in biological systems. This approach provides insights into the rates of transport, distribution volumes, and the dynamics of glucose in different compartments.

Application in Compartmental Modeling of Glucose Dynamics

Compartmental modeling is a mathematical technique used to describe the movement of a tracer through different physiological spaces or pools within an organism or tissue elsevier.esubc.ca. This compound is utilized in this context to define and quantify extracellular compartments because it is assumed not to enter cells or undergo metabolism to a significant extent physiology.orgphysiology.orgnih.gov. By monitoring the concentration of this compound in plasma or interstitial fluid over time after administration, researchers can develop and validate compartmental models that describe the kinetics of substances confined to the extracellular space elsevier.esphysiology.orgnih.gov. For instance, studies in anesthetized dogs used L-[1-14C]glucose kinetics in plasma and hindlimb lymph to assess extracellular glucose distribution and diffusion into the muscle interstitial fluid physiology.orgnih.gov. Plasma L-glucose kinetics were best described by a four-compartment model, where one of the remote pools predicted the lymph L-glucose dynamics well physiology.orgnih.gov. This modeling approach helped indicate that a specific pool represented insulin-sensitive tissues and that insulin (B600854) did not increase transcapillary glucose diffusion to these cells physiology.orgnih.gov.

Assessment of Extracellular Fluid Space and Diffusion Kinetics

This compound is widely used as an extracellular space marker due to its limited cellular uptake and metabolism nih.govnih.govarvojournals.org. Its distribution space at equilibrium is considered an estimate of the extracellular water space nih.gov. This property is exploited in various experimental setups, including studies on isolated cells and tissues, as well as in vivo investigations. For example, in studies with white fat cells, L-[14C]glucose added immediately before centrifugation was used as a marker for the extracellular water space, allowing for the calculation of intracellular water content nih.gov. In studies involving BRIN-BD11 cells, the extracellular space, as indicated by the distribution space of L-[1-14C]glucose, was measured to determine intracellular space based on the difference between the distribution space of tritiated water (3HOH) and L-[1-14C]glucose nih.gov.

This compound also aids in assessing diffusion kinetics across biological barriers. Its passive movement across membranes or through interstitial spaces can be monitored to understand the permeability properties of tissues. Studies have used L-[14C]glucose to measure paracellular diffusion, for example, across human airway epithelia semanticscholar.org and isolated perfused human placental cotyledons nih.govsoton.ac.uk. In the latter, the clearance of L-[14C]glucose was not affected by maternal or fetal D-glucose concentrations, indicating its utility in specifically assessing passive transfer independent of carrier-mediated processes nih.govsoton.ac.uk. Microdialysis studies in rats have also utilized L-[14C]glucose to monitor microvascular blood flow in muscle in vivo and calculate the nutritive fraction of total blood flow based on its outflow:inflow ratio nih.gov.

Research findings on extracellular space and diffusion kinetics using this compound include:

In white fat cells, the intracellular water content calculated using L-[14C]glucose space was an unbiased measure of water content. nih.gov

In BRIN-BD11 cells, the extracellular space determined by L-[1-14C]glucose averaged 0.84 ± 0.13 nl/10^3 cells, representing 43.8 ± 3.5% of the total 3HOH space. nih.gov

In human airway epithelia, bidirectional flux of 14C-L-glucose demonstrated permeability of both apical and basolateral membranes to glucose via the paracellular pathway. semanticscholar.org

In isolated perfused human placental cotyledons, clearance of 14C-L-glucose from the maternal to fetal circulation was not affected by glucose concentrations, and fetal to maternal clearance was significantly higher than maternal to fetal clearance. nih.govsoton.ac.uk

In rat muscle, the nutritive fraction of total blood flow, calculated using the microdialysis O/I ratio of L-[14C]glucose, was 0.38 ± 0.06 under basal conditions and increased with insulin and muscle contraction. nih.gov

Differentiation of Stereoisomeric Glucose Transport and Metabolism

The distinct handling of L-glucose compared to D-glucose by biological systems makes this compound invaluable for differentiating between various modes of glucose transport and metabolic pathways.

Quantification of Non-Carrier-Mediated (Passive) Glucose Transport

Studies have employed this compound (or 3H-L-glucose) in conjunction with labeled D-glucose or transportable glucose analogs (like 3-O-methyl-D-glucose) to distinguish passive from carrier-mediated uptake arvojournals.orgnih.govnih.gov. The uptake of the L-isomer represents the passive, non-saturable component, while the difference between the uptake of the D-isomer (or analog) and the L-isomer reflects the carrier-mediated, saturable transport arvojournals.orgnih.gov.

Research findings on the quantification of passive glucose transport include:

In human airway epithelia, bidirectional flux of 14C-L-glucose was measured to assess paracellular permeability to glucose. semanticscholar.org

In studies using intestinal cell lines, 3H-L-glucose was used simultaneously with 14C-D-glucose to calculate carrier-mediated and passive uptake, with 3H-L-glucose specifically measuring passive uptake. nih.gov

In hagfish erythrocytes and reconstituted vesicles, uptake of L-[14C]glucose was slow and linear with time, representing simple diffusion across the lipid bilayer, in contrast to the rapid, saturable D-glucose uptake.

In bovine retinal capillary pericytes and endothelial cells, 3H-L-glucose was used to determine nonspecific association of hexose (B10828440) with the cell layer and correct for non-specific counts in 14C-3-O-methyl-D-glucose transport assays. arvojournals.org

In olive cells, initial uptake velocities of D- and L-[U-14C]glucose were equal and obeyed linear concentration dependence at high concentrations, indicating that a typical sugar permease was not involved and representing a diffusional component. usp.br

Discerning Carrier-Mediated Glucose Uptake Components

While L-glucose itself is not transported by most carriers, this compound plays an indirect but essential role in discerning carrier-mediated glucose uptake. By quantifying the non-carrier-mediated component using this compound, researchers can subtract this value from the total uptake of a labeled transportable glucose analog (like 3-O-methyl-D-glucose or D-glucose) to determine the specific carrier-mediated uptake arvojournals.orgnih.govnih.gov. This differential measurement allows for the characterization of the kinetics and properties of glucose transporters, such as Km and Vmax values, without confounding contributions from passive diffusion arvojournals.orgnih.gov.

This approach has been applied in various cell types and tissues to study the activity of specific glucose transporters. For example, in studies of intestinal glucose absorption, using L-glucose as a marker for passive uptake allows for the quantification of carrier-mediated transport by SGLT1 and GLUT2 nih.govresearchgate.net. Similarly, in studies of placental glucose transfer, using L-glucose to measure passive diffusion helps to isolate and characterize the transporter-mediated transfer of D-glucose nih.govsoton.ac.uk.

Research findings related to discerning carrier-mediated glucose uptake components using this compound or similar L-glucose tracers include:

In intestinal cell lines, the difference between 14C-D-glucose uptake (total) and 3H-L-glucose uptake (passive) was used to calculate carrier-mediated uptake. nih.gov

In hagfish erythrocytes and reconstituted vesicles, the stereospecific component of glucose uptake (carrier-mediated) was determined as the difference between D-glucose and L-glucose uptake.

In bovine retinal capillary pericytes and endothelial cells, L-glucose was used to correct for non-specific binding in assays measuring 14C-3-O-methyl-D-glucose transport activity, allowing for the characterization of GLUT1 mediated transport. arvojournals.org

In trophoblast cells from human term placentae and choriocarcinoma cells, L-[1-14C]glucose was used to correct for extracellular trapped tracer and diffusion when measuring the uptake of 3-O-[14C]methyl-D-glucose, enabling the characterization of saturable uptake kinetics. nih.gov

In isolated blood-perfused dog and Tyrode-perfused rabbit hearts, L-glucose was used as an extracellular reference tracer in multiple indicator-dilution studies to estimate the permeability-surface area product of the myocyte sarcolemma for D-glucose and 2-deoxy-D-glucose, indicating transcapillary transport was by passive diffusion relative to L-glucose. nih.gov

Measurement of Cellular and Tissue Permeability Barriers

This compound is a valuable tool for assessing the integrity and permeability of cellular and tissue barriers. Because its movement is primarily limited by diffusion and paracellular pathways, changes in its permeability reflect alterations in the barrier function. Increased permeability to this compound indicates a compromised barrier, allowing greater passive movement through intercellular spaces or across damaged cell membranes.

This application is particularly relevant in studies investigating conditions that affect epithelial or endothelial barrier function, such as inflammation, injury, or exposure to certain substances. By measuring the flux of this compound across a cell monolayer or tissue, researchers can quantify changes in paracellular permeability.

Research findings on the measurement of cellular and tissue permeability barriers using this compound include:

Evaluation of Blood-Brain Barrier Integrity in In Vitro Models

In vitro models of the blood-brain barrier (BBB) are widely used to study drug transport and the factors affecting barrier integrity researchgate.netnih.gov. These models typically involve culturing brain microvascular endothelial cells, often in co-culture with astrocytes and/or pericytes, on permeable supports researchgate.netnih.gov. The formation of tight junctions between the endothelial cells creates a barrier that mimics the in vivo BBB researchgate.net.

L-Glucose-1-¹⁴C is utilized in these models to measure paracellular permeability. By adding the radiolabeled L-glucose to one compartment of the in vitro system (e.g., the "blood" side) and measuring its appearance in the other compartment (e.g., the "brain" side) over time, researchers can determine the permeability coefficient of the monolayer nih.gov. An increase in the permeability of L-Glucose-1-¹⁴C across the monolayer indicates a decrease in barrier integrity, often due to the disruption of tight junctions researchgate.netplos.org.

Studies have used radiolabeled substances like ¹⁴C-sucrose or ¹⁴C-mannitol, which are similar in their limited membrane permeability to L-glucose, as markers for paracellular transport in BBB models plos.orgresearchgate.netmdpi.com. While specific detailed research findings using L-Glucose-1-¹⁴C directly for BBB integrity evaluation in vitro were not extensively found in the search results, the principle of using non-metabolized, poorly transported small molecules like L-glucose or sucrose (B13894) as paracellular markers is well-established in the context of in vitro barrier models nih.govplos.orgresearchgate.netmdpi.com. ¹⁴C-labeled glucose has been mentioned in the context of studying glucose transport across the BBB, but often refers to D-glucose or its analogs which are actively transported nih.govnih.govnih.govnih.govahajournals.org. However, L-glucose, being the non-metabolized enantiomer with minimal transport via glucose transporters, is a suitable marker for passive paracellular diffusion.

Assessment of Epithelial and Endothelial Cell Monolayer Permeability

Beyond the BBB, L-Glucose-1-¹⁴C is valuable for assessing the permeability of other epithelial and endothelial cell monolayers in vitro. These models are used to study transport across various tissues, including the intestinal epithelium, airway epithelium, and vascular endothelium plos.orgsemanticscholar.orgarvojournals.org.

In studies of airway epithelia, radiolabeled [¹⁴C]-L-glucose transepithelial flux has been measured across cell monolayers to assess paracellular movement of glucose sgul.ac.ukbmj.com. For instance, experiments using Calu-3 and H441 cell monolayers, models of airway epithelium, have quantified the paracellular permeability to [¹⁴C]-L-glucose sgul.ac.ukbmj.com. These studies demonstrated that factors like metformin (B114582) can reduce paracellular glucose flux across these epithelial layers, suggesting an effect on tight junction integrity sgul.ac.ukbmj.comphysoc.org.

Similarly, in models of the intestinal epithelium, such as Caco-2 cells, [¹⁴C] L-glucose uptake is measured to correct for simple diffusion and assess carrier-mediated transport of other sugars plos.org. This highlights the use of L-glucose as a marker for the non-transporter-mediated component of solute flux across the monolayer plos.org.

Research findings using [¹⁴C]-L-glucose in epithelial permeability studies have provided quantitative data on the extent of paracellular transport under different conditions. For example, studies on airway epithelia have shown that while glucose can reach the airway surface liquid through both paracellular and transcellular pathways, epithelial cells can absorb it, maintaining a low glucose concentration in the airway surface liquid semanticscholar.org. Measurement of bidirectional flux of ¹⁴C-L-glucose in human airway epithelia confirmed the permeability of both apical and basolateral membranes to glucose semanticscholar.org.

Here is an example of how data from such studies might be presented:

| Cell Line | Condition | Transepithelial Flux of [¹⁴C]-L-Glucose (nmoles/cm²/hr) |

| Calu-3 | Control | Data Point 1 |

| Calu-3 | Treatment X | Data Point 2 |

| H441 | Control | Data Point 3 |

| H441 | Treatment Y | Data Point 4 |

Studies on endothelial cell monolayers, such as those derived from retinal capillaries, have used markers like ¹⁴C-inulin to assess paracellular permeability, demonstrating how changes in conditions like high glucose can affect barrier function arvojournals.org. While L-Glucose-1-¹⁴C might be used similarly, the search results more frequently cited other small, non-permeating tracers in endothelial permeability studies plos.orgmdpi.comarvojournals.org. However, the principle remains consistent: a non-metabolized, poorly transported radiolabeled molecule is used to quantify the passive leak across the cellular barrier.

Investigations into Glucose Transport Mechanisms Using L Glucose 1 14c

Characterization of Glucose Transporter Activity in Cell Lines

L-Glucose-1-14C is frequently employed in studies utilizing various cell lines to characterize the mechanisms and activity of glucose transporters. Its use allows for the differentiation between transport mediated by specific protein carriers and non-specific diffusion across the cell membrane.

Studies in Enterocyte Models (e.g., Caco-2 Cells)

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model of the intestinal enterocyte due to their ability to differentiate and form a polarized monolayer exhibiting characteristics of the intestinal epithelium, including the expression of brush border enzymes and nutrient transporters like SGLT1 and GLUT2. plos.orgnih.gov

In studies investigating sugar transport in Caco-2 cells, L-[1-14C] Glucose or [14C] L-Glucose is commonly used to measure the rate of simple diffusion. This non-saturable uptake component is crucial for accurately determining the carrier-mediated transport of D-glucose and other sugars. For instance, studies have measured the uptake of 10 mM [14C] D-Glucose, D-Fructose, and L-Glucose into Caco-2/TC7 cells over time. The uptake of L-Glucose was observed to be linear over a period of 1 to 30 minutes, consistent with a diffusion process. plos.orgplos.orgresearchgate.net This linear uptake of L-Glucose contrasts with the saturable uptake observed for D-glucose and D-fructose, which enter cells via both carrier-mediated transport and simple diffusion. plos.org

By subtracting the simple diffusion component, as measured by the uptake of [14C] L-Glucose, researchers can isolate and quantify the carrier-mediated transport of D-glucose and D-fructose. plos.org This approach has been used to study the acute effects of sugars, artificial sweeteners, and plant extracts on carrier-mediated glucose transport in Caco-2 cells. nih.govplos.orgcambridge.org

Table 1: Time Course of Sugar Uptake into Caco-2/TC7 Cells (Illustrative data based on research findings)

| Time (min) | D-Glucose Uptake (nMoles/well) | D-Fructose Uptake (nMoles/well) | L-Glucose Uptake (nMoles/well) |

| 1 | ~0.5 | ~0.4 | ~0.1 |

| 5 | ~1.5 | ~1.2 | ~0.5 |

| 10 | ~2.5 | ~2.0 | ~1.0 |

| 30 | ~4.0 | ~3.0 | ~3.0 |

Note: Values are illustrative and based on the general trends observed in research using 10 mM sugar concentrations. Actual values may vary depending on specific experimental conditions. plos.orgresearchgate.net

Analysis in Retinal Pigment Epithelial Cells

Retinal pigment epithelial (RPE) cells form part of the blood-retinal barrier and play a critical role in maintaining retinal health, including nutrient transport. Studies investigating glucose transport in RPE cells have also utilized radiolabeled L-glucose to account for non-specific uptake.

In primary cultures of human RPE (hRPE) cells, [14C]-L-glucose has been used simultaneously with transported glucose analogues like [3H]-3-O-methyl-D-glucose ([3H]-3-O-MG) to determine the non-specific association of hexose (B10828440) with the cell layer. This allows researchers to accurately measure the initial rates of glucose transport mediated by specific glucose transporters in these cells. While [14C]-L-glucose uptake represents the non-transported component, [3H]-3-O-MG uptake reflects the carrier-mediated transport through D-glucose transporters, as 3-O-MG is transported but not metabolized. By accounting for the non-specific uptake measured with L-Glucose-14C, studies can gain a clearer understanding of the regulated glucose transport mechanisms in RPE cells, which is particularly relevant in the context of conditions like diabetic retinopathy where glucose homeostasis is disrupted. arvojournals.org

Interactions with Other Substrates and Modulators on Glucose Transport

This compound, by serving as a marker for non-mediated uptake, indirectly facilitates the study of how other substrates and modulators interact with glucose transport systems. Since L-glucose is generally a poor substrate for most glucose transporters, its uptake is minimally affected by the presence of substances that compete for binding sites on these transporters or modulate their activity. nih.govlifescied.orgjst.go.jp

Studies in Caco-2 cells, for example, have investigated the effects of various compounds, such as other sugars (D-glucose, D-fructose), artificial sweeteners, and plant-derived extracts, on the carrier-mediated uptake of D-glucose. nih.govplos.orgcambridge.org In these experiments, the non-specific uptake component, determined using L-Glucose-14C, remains relatively constant, allowing researchers to attribute changes in total D-glucose uptake to alterations in transporter activity caused by the tested modulators or competing substrates. The observation that L-glucose uptake is not significantly inhibited by compounds that effectively block D-glucose transport (like phloretin (B1677691) or cytochalasin B, although the latter also affects actin) further supports the stereospecificity of glucose transporters and the utility of L-Glucose-14C as a non-transported control. nih.govlifescied.orgjst.go.jp

The minimal interaction of L-glucose with glucose transporters underscores their stereo-preference for the D-isomer. This characteristic makes this compound an essential tool for differentiating between specific transporter-mediated flux and passive diffusion when studying the effects of various substances on glucose uptake.

Comparative Analysis of Glucose Uptake Across Diverse Biological Matrices

This compound (or radiolabeled L-glucose) has been utilized in comparative studies to assess glucose uptake mechanisms in different biological systems and matrices. By measuring the non-specific uptake component, researchers can compare the relative contributions of diffusion and carrier-mediated transport in various cell types or tissues.

Beyond enterocytes and RPE cells, studies in other biological matrices have also employed L-glucose. For instance, early in vivo studies in animal models demonstrated that respiratory epithelium and tracheal epithelium exhibited permeability to L-glucose, indicating a diffusion component to sugar movement across these barriers. ersnet.org More recent work with human airway epithelial cell monolayers has also shown time- and concentration-dependent movement of L-glucose, consistent with diffusion across the epithelium. ersnet.org

In plant cells, such as Olea europaea cell suspensions, L-glucose has been used to demonstrate the stereospecificity of the D-glucose carrier, which did not transport L-glucose. oup.com The linear uptake observed for L-glucose in these cells contrasted with the saturable kinetics of D-glucose uptake, highlighting the presence of a specific transport system for D-glucose and a non-mediated entry for L-glucose. oup.com

Elucidation of Biochemical Pathways Via L Glucose 1 14c Tracer Studies

Analysis of Glucose Utilization and Turnover Rates

Glucose utilization and turnover rates are fundamental aspects of metabolic studies. While D-glucose is the primary substrate for energy production and biosynthesis, L-glucose-1-¹⁴C can be used in specific contexts, particularly to differentiate transport mechanisms or assess non-metabolic glucose handling, given that L-glucose is typically not metabolized by the main glycolytic pathway enzymes like hexokinase wikipedia.org.

Studies using radioactive glucose tracers, such as ¹⁴C-labeled glucose, have been employed to measure glucose turnover rates. For instance, research in newborn pigs utilized [U-¹⁴C]glucose to determine the apparent rate of glucose turnover, allowing for the estimation of glucose recycling – the rate of glucose resynthesis from its own carbon atoms cambridge.org. Simultaneous administration of different labeled glucose tracers, like [1-¹⁴C]glucose and [3-³H]glucose, has been used to examine glucose turnover and recycling in humans during prolonged fasting capes.gov.br. These studies highlight how radiolabeled tracers help quantify the dynamic processes of glucose production and clearance.

Data from studies comparing different glucose tracers illustrate variations in measured turnover rates, which can be influenced by the label position and experimental conditions. d-nb.info

| Tracer Used | Glucose Turnover Rate (mg/kg x min) | Notes |

| [U-¹³C]glucose | 1.9 - 2.2 | Lower due to partial recycling in gluconeogenesis |

| [6,6-²H]glucose | 2.42 ± 0.11 (basal) | Higher values obtained compared to [U-¹³C]glucose |

| [U-¹⁴C]glucose | Variable depending on study | Used for apparent turnover and recycling estimation |

| [1-¹⁴C]glucose | Variable depending on study | Used in conjunction with other tracers to estimate recycling capes.gov.br |

| [6-¹⁴C]glucose | Variable depending on study | Used in conjunction with other tracers to estimate recycling nih.govresearchgate.net |

Note: The table above summarizes findings from different studies using various glucose tracers and conditions. Direct comparisons between values should be made with caution due to variations in experimental design.

The use of [U-¹⁴C]glucose allows for the determination of glucose recycling, which is the rate at which glucose is resynthesized from its breakdown products cambridge.org. This recycling can be estimated by measuring the appearance of ¹⁴C in different carbon positions of glucose capes.gov.br.

Distinction Between Glucose Catabolic and Anabolic Fates

Glucose undergoes both catabolic pathways (breakdown for energy) and anabolic pathways (synthesis of complex molecules) pressbooks.pubportlandpress.com. Radiolabeled tracers are instrumental in distinguishing between these fates by tracking where the labeled carbon atom ends up.

Tracing Glucose Incorporation into Complex Biomolecules (e.g., Glycogen)

While D-glucose is the primary substrate for glycogen (B147801) synthesis, the use of labeled glucose, such as [U-¹⁴C]glucose or [1-¹⁴C]glucose, allows for the tracing of glucose carbon into glycogen stores. Studies in fish, for instance, have used universally labeled [¹⁴C]glucose to examine its incorporation into muscle and liver glycogen . Although L-glucose is not typically incorporated into glycogen due to the specificity of the enzymes involved in glycogen synthesis, tracer studies with labeled D-glucose demonstrate the principle of tracking glucose incorporation into complex biomolecules mhmedical.com.

Research using D-[1-¹⁴C]glucose has been employed to determine glycogen labeling in cells, demonstrating the incorporation of the labeled glucose carbon into glycogen stores under specific conditions, such as insulin (B600854) stimulation nih.gov.

Investigating Glucose Degradation Products (e.g., CO2, Acidic Metabolites, Amino Acids)

Tracing the fate of the ¹⁴C label from L-glucose-1-¹⁴C into degradation products provides information about specific metabolic pathways that can process L-glucose, even if at a low rate or through alternative routes. In contrast, tracing the degradation products of D-glucose using ¹⁴C-labeled variants is a common method to assess catabolic flux.

For example, the release of ¹⁴CO₂ from specifically labeled glucose can indicate the activity of different metabolic pathways. If glucose is metabolized via the pentose (B10789219) phosphate (B84403) pathway (PPP), the ¹⁴C from the C-1 position is preferentially released as ¹⁴CO₂ through oxidative decarboxylation nih.gov. In contrast, glycolysis and the TCA cycle symmetrically cleave glucose, releasing ¹⁴CO₂ from both C-1 and C-6 at similar rates nih.gov. Measuring ¹⁴CO₂ production from [1-¹⁴C]glucose is a technique used to assess the rate of glucose oxidation nih.govnih.gov.

Studies have also investigated the incorporation of ¹⁴C from labeled glucose into other metabolites, such as lactate (B86563) and amino acids. Research using [¹⁴C]glucose in fish showed incorporation of the label into the extracellular lactate pool and lactate in muscle and liver . The appearance of ¹⁴C in amino acids after administration of [¹⁴C]glucose indicates the contribution of glucose carbon to amino acid synthesis, linking glucose catabolism (via pyruvate (B1213749) and the TCA cycle) to anabolic pathways physiology.org.

Application in Microbial Glucose Metabolism Studies

Microorganisms exhibit diverse glucose metabolic pathways, and radiolabeled tracers are valuable for elucidating these routes and quantifying carbon flux.

Elucidation of Glycolytic and Alternative Pathways

Microbes utilize various glycolytic pathways, including the Embden-Meyerhof-Parnas (EMP) pathway (classical glycolysis), the Entner-Doudoroff (ED) pathway, and the pentose phosphate pathway (PPP) numberanalytics.comembopress.org. Radiolabeled glucose, such as [1-¹⁴C]glucose and [6-¹⁴C]glucose, has been used to differentiate the activity of these pathways.

For instance, studies on Leishmania donovani used [1-¹⁴C]glucose and [6-¹⁴C]glucose to investigate the enzymatic properties of hexokinase and glucose-6-phosphate dehydrogenase (G6PD) nih.gov. A significantly higher production of ¹⁴CO₂ from [1-¹⁴C]glucose compared to [6-¹⁴C]glucose indicated that glucose catabolism predominantly occurred through the PPP in this parasite nih.gov. Similarly, research on rat macrophages used [1-¹⁴C]glucose and [6-¹⁴C]glucose to measure glycolysis, PPP, and TCA cycle activity, demonstrating how these tracers help quantify flux through different routes under varying conditions nih.gov.

While L-glucose is not a typical substrate for most microbial glycolysis wikipedia.org, some exceptions exist, such as Trinickia caryophylli which possesses an enzyme capable of oxidizing L-glucose wikipedia.org. In such specific cases, L-glucose-1-¹⁴C could potentially be used to study the unique metabolic pathways involved.

Tracing Carbon Flux in Fermentative Processes

In fermentative processes, microorganisms convert glucose into various products, often under anaerobic conditions numberanalytics.com. Radiolabeled glucose tracers can be used to trace the flow of carbon atoms from the initial glucose molecule into the fermentation end-products.

Studies on Lactococcus lactis used ¹⁴C-labeled substrates, including glucose, to analyze the metabolic network and the distribution of labeled carbon between catabolic and anabolic pathways asm.org. By measuring the radioactivity in the fermentation products (like lactate, formate, and acetate) and biomass fractions, researchers could quantify the carbon flux through different routes asm.org. This type of analysis, while demonstrated with labeled D-glucose, illustrates how L-glucose-1-¹⁴C could potentially be applied in studies of microorganisms capable of metabolizing L-glucose to trace carbon flux through their specific metabolic pathways, including fermentation if applicable.

| Metabolic Pathway | Key Features | Relevant Tracer Use (typically with D-glucose) |

| Embden-Meyerhof-Parnas (EMP) | Classical glycolysis, converts glucose to pyruvate, net 2 ATP, 2 NADH. numberanalytics.com | Tracing carbon flux into pyruvate and fermentation products. asm.orgnih.gov |

| Entner-Doudoroff (ED) | Alternative pathway in some prokaryotes, converts glucose to pyruvate, net 1 ATP, 1 NADH, 1 NADPH. libretexts.org | Differentiating flux from EMP and PPP using specifically labeled glucose. nih.govembopress.org |

| Pentose Phosphate Pathway (PPP) | Produces NADPH and precursor molecules for nucleotide synthesis, releases C-1 as CO₂. nih.govplos.org | Measuring ¹⁴CO₂ release from [1-¹⁴C]glucose to assess PPP activity. nih.govplos.org |

| Fermentation | Anaerobic process, converts pyruvate to various end-products (e.g., lactate, ethanol, acetate). numberanalytics.com | Tracing ¹⁴C into specific fermentation products to quantify carbon flux distribution. asm.org |

| Glycogen Synthesis | Anabolic pathway, stores glucose as glycogen. | Tracing incorporation of labeled glucose carbon into glycogen. nih.govnih.gov |

Differentiation of D-Glucose Metabolic Pathways using Positional 14C-Labeling (e.g., Pentose Phosphate Pathway vs. Glycolysis)

Radiolabeled glucose tracers, particularly those labeled with the carbon-14 (B1195169) isotope (14C) at specific positions, have been invaluable tools for elucidating and differentiating the contributions of various metabolic pathways, such as glycolysis and the pentose phosphate pathway (PPP). The differential fate of carbon atoms from specific positions of the glucose molecule as they traverse these pathways allows researchers to estimate the relative flux through each route by measuring the radioactivity in downstream products, such as carbon dioxide (CO2) or specific metabolites.

A common approach to distinguish between glycolysis and the PPP involves comparing the yield of 14CO2 produced from D-glucose labeled at the C-1 position (D-[1-14C]glucose) versus D-glucose labeled at the C-6 position (D-[6-14C]glucose) nih.govuni.luuni.lunih.gov. The metabolic fates of these specific carbons differ significantly between the two pathways.

In glycolysis, glucose is catabolized to pyruvate. Both the C-1 and C-6 carbons of glucose are ultimately converted to the methyl carbon of pyruvate. Subsequent oxidation of pyruvate via the citric acid cycle leads to the release of CO2 derived from both the C-1 and C-6 positions of the original glucose molecule, albeit through different intermediates uni.lu.

The pentose phosphate pathway, however, oxidizes glucose-6-phosphate, leading to the decarboxylation of the C-1 carbon in the initial oxidative steps. This process directly releases the C-1 carbon as CO2 uni.lu. The C-6 carbon, on the other hand, is not released as CO2 in the oxidative phase of the PPP; it remains part of the pentose phosphate molecule and can be recycled back into glycolytic intermediates.

Therefore, when D-[1-14C]glucose is metabolized, 14CO2 can be produced via both the PPP and glycolysis followed by the TCA cycle. When D-[6-14C]glucose is metabolized, 14CO2 is primarily produced only through glycolysis followed by the TCA cycle uni.luuni.lunih.gov. By comparing the rates of 14CO2 production from D-[1-14C]glucose and D-[6-14C]glucose under the same conditions, researchers can estimate the relative activity of the PPP. A higher rate of 14CO2 production from D-[1-14C]glucose compared to D-[6-14C]glucose is indicative of significant flux through the PPP nih.govuni.lu.

Research findings using this methodology have demonstrated varying contributions of the PPP and glycolysis in different tissues and physiological states. For example, studies in post-implantation mouse embryos showed that a high ratio of 14CO2 derived from C-1 compared to C-6 indicated that the PPP was a major oxidative pathway in these cells nih.gov. Conversely, studies examining cerebral glucose use with [1-14C]glucose and [6-14C]glucose in rats found indistinguishable results, suggesting low activity of the PPP in the brain under their experimental conditions uni.lunih.gov. Studies in pancreatic islets comparing the oxidation of D-[1-14C]glucose and D-[6-14C]glucose have also been used to assess flow through the PPP nih.gov.

Role of L-Glucose-1-14C

While positional labeling of D-glucose is a standard technique for differentiating metabolic pathways, this compound is generally not used for this purpose in typical biological systems. L-glucose is the enantiomer of D-glucose and is not recognized or metabolized by most of the enzymes involved in the primary D-glucose metabolic pathways like glycolysis and the PPP mpg.de. Due to the stereospecificity of metabolic enzymes and transporters, L-glucose is typically poorly transported into cells and, if transported, is not efficiently phosphorylated by hexokinase, the initial step in both glycolysis and the PPP mpg.de.

Consequently, tracer studies utilizing this compound are primarily employed to investigate glucose transport mechanisms or to measure extracellular space, as L-glucose serves as a non-metabolizable marker nih.govnih.govnih.gov. Studies have shown minimal or no significant production of 14CO2 or 14C-labeled metabolic products when cells or tissues are exposed to L-[1-14C]glucose, in stark contrast to the extensive metabolism observed with D-[1-14C]glucose or D-[U-14C]glucose mpg.de.

Therefore, while positional 14C-labeling, particularly with D-[1-14C]glucose and D-[6-14C]glucose, is a powerful technique for differentiating D-glucose metabolic pathways, this compound does not participate in these pathways to a significant extent and is instead utilized as a tracer for processes like transport or volume determination.

Illustrative Data: Differential CO2 Production from Labeled Glucose

The following table, based on findings from various studies, illustrates the typical differential production of 14CO2 from D-[1-14C]glucose, D-[6-14C]glucose, and L-[1-14C]glucose in metabolically active systems.

| Labeled Glucose Tracer | Primary Metabolic Pathways Leading to 14CO2 | Relative 14CO2 Production (Illustrative) | Notes |

| D-[1-14C]glucose | PPP and Glycolysis/TCA Cycle | High | Reflects activity of both PPP and glycolytic/oxidative pathways. nih.govuni.lu |

| D-[6-14C]glucose | Glycolysis/TCA Cycle | Moderate to High | Primarily reflects glycolytic and oxidative metabolism. uni.luuni.lu |

| L-[1-14C]glucose | Minimal to None | Very Low or Undetectable | Poorly metabolized; primarily used as a transport/space marker. mpg.de |

Note: The "Relative 14CO2 Production" is illustrative and actual rates vary significantly depending on the biological system, its metabolic state, and experimental conditions.

This table highlights the fundamental difference in metabolic handling between D-glucose and L-glucose, underscoring why this compound is not a suitable tracer for analyzing the nuances of D-glucose metabolic pathway differentiation like the PPP versus glycolysis.

Advanced Analytical Techniques and Model Systems for L Glucose 1 14c Research

Radiometric Detection Methodologies (e.g., Liquid Scintillation Counting)

Radiometric detection is a cornerstone of research utilizing L-Glucose-1-14C due to the inherent radioactivity of the carbon-14 (B1195169) isotope. Carbon-14 is a low-energy beta-emitter with a half-life of 5,730 years, making it suitable for tracing biological processes over varying timescales. mednexus.org

Liquid Scintillation Counting (LSC) is the standard laboratory method for quantifying low-energy beta-emitting radioisotopes like Carbon-14. revvity.com This technique involves dissolving the radioactive sample in a liquid scintillation cocktail. The beta particles emitted by the 14C atoms interact with the solvent and fluor molecules in the cocktail, producing light pulses (scintillations). These light pulses are then detected and quantified by photomultiplier tubes within the liquid scintillation counter. revvity.com

LSC offers high sensitivity, allowing for the detection of relatively low levels of radioactivity. revvity.com Various scintillation cocktails are available, designed to optimize counting for different sample types, including aqueous and organic samples. revvity.com Sample preparation is crucial for efficient LSC, often requiring homogeneous mixing of the sample with the scintillation cocktail in appropriate vials or plates. revvity.com Specialized LSC instruments, such as ultra-low level counters, can further reduce background noise, improving the accuracy for samples with very low activity, which is particularly useful for applications like Carbon-14 dating. revvity.com Quenched Liquid Scintillation Counting Sets, containing standards with varying levels of quenching agents, are used to establish counting efficiency correlation curves, ensuring accurate quantification of radioactivity in samples with different degrees of quenching. ezag.com

Studies have utilized LSC for quantifying 14C radioactivity in various biological samples, including urine, demonstrating the method's accuracy and its application in estimating internal radiation doses. mednexus.org The uncertainty in such analyses primarily stems from the statistical error of the LSC measurement and the uncertainty component of the counting efficiency. mednexus.org

Enzymatic Approaches for Specific Tracer Activity Determination and Metabolite Differentiation

Enzymatic methods play a crucial role in conjunction with radiometric detection for the specific determination of this compound activity and for differentiating it from labeled metabolites. Since this compound can be metabolized through various pathways, simply measuring total radioactivity does not distinguish between the original tracer and its radioactive breakdown products.

One enzymatic method developed for the determination of 1-14C-glucose in plasma involves the enzymatic cleavage of the C-1 of glucose as 14CO2 using a series of enzymes: hexokinase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase. nih.gov The true 1-14C-glucose activity is then calculated by subtracting the radioactivity remaining after enzyme treatment and evaporation (which represents labeled metabolites) from the total radioactivity. nih.gov This approach is quantitative and specific, effectively eliminating interference from labeled metabolites and recycled label in other positions of glucose. nih.gov This method has been shown to be as irreversible a tracer as 3-3H-glucose in pig experiments. nih.gov

Enzymatic assays using radiolabeled substrates are also employed to measure the activity of specific enzymes involved in glucose metabolism. For instance, studies have used [U-14C]-labeled tracers and measured the production of 14CO2 absorbed in a trapping solution (like Hyamine-OH) to determine the rate of oxidative metabolism in cell cultures. unil.ch This allows researchers to assess how efficiently cells utilize glucose through oxidative pathways. unil.ch

Development and Validation of In Vitro Research Models

In vitro research models are essential tools for studying the cellular and molecular mechanisms of L-glucose metabolism and transport under controlled conditions. These models range from simple cell cultures to more complex tissue explants and organ perfusion systems.

Cell Culture Models (e.g., Adipocytes, Astrocytes, Muscle Cells)

Cell culture models provide a simplified system to investigate the interactions of this compound with specific cell types. Various cell lines and primary cell cultures, including adipocytes, astrocytes, and muscle cells, are utilized based on the research question. mdpi.comfrontiersin.orgnih.gov

Adipocytes, crucial for glucose uptake and lipid storage, have been studied using radiolabeled glucose to understand insulin (B600854) sensitivity and metabolic alterations in conditions like diabetes. nih.govphysiology.org Studies have shown that factors like interleukin-33 can inhibit glucose uptake in human adipocytes by downregulating glucose transporter expression, as demonstrated using radiolabeled glucose techniques. nih.gov

Astrocytes, a type of glial cell in the brain, play a significant role in glucose metabolism and neuronal support. mdpi.comfrontiersin.org Radiolabeled glucose has been used to investigate glucose transport and utilization in astrocytes, sometimes in co-culture with neurons to study their metabolic interplay. frontiersin.orgnih.gov While some studies using fluorescent glucose analogs suggested lower uptake in astrocytes compared to neurons at rest, others using different methods or during stimulation have shown significant glucose uptake and glycolysis in astrocytes, supporting their role in neurometabolic coupling. frontiersin.orgnih.gov

Muscle cells, particularly skeletal muscle, are major sites of glucose uptake and utilization, especially during physical activity. physiology.org Cell culture models of muscle cells, such as myotubes, are used to study glucose transport mechanisms and the effects of insulin and other factors. physiology.org Although myotube cultures may have lower levels of the key glucose transporter GLUT4 compared to mature muscle, they are still valuable for investigating insulin-stimulated glucose uptake using radiolabeled glucose analogs and transport inhibitors. physiology.org

Studies using cell culture models and radiolabeled glucose have provided detailed research findings on glucose metabolism in different cell types. For example, research on diabetic lymphocytes using [1-14C]- and [6-14C]-glucose revealed altered glucose oxidation and pentose-phosphate pathway activity compared to control lymphocytes. bioscientifica.com

Tissue Explant and Organ Perfusion Systems

Tissue explants and organ perfusion systems offer a level of complexity between cell cultures and in vivo studies, maintaining the tissue's 3D structure and cell-cell interactions.

Tissue explants involve culturing small pieces of tissue, preserving the local microenvironment and cellular architecture. researchgate.net While lacking blood circulation, explants allow for studying metabolic processes within a more intact tissue context compared to dispersed cell cultures. researchgate.net

Organ perfusion systems involve the extracorporeal perfusion of isolated organs, providing a functional blood supply and maintaining organ viability for a period. researchgate.netaltex.org This technique allows for detailed management of perfusion parameters and can bridge the gap between in vitro and in vivo studies. researchgate.netaltex.orgresearchgate.net Perfused organ models, such as the isolated perfused placenta, have been used with radiolabeled glucose, including [14C] L-glucose, to study transplacental glucose transport and the factors influencing it. plos.org These studies can provide data on the transfer rates of labeled glucose across the organ barrier under different experimental conditions. plos.org

Organ perfusion systems, while more complex and costly than cell cultures, offer the advantage of studying metabolic processes within a functional organ, providing insights that may be more translatable to the in vivo situation. researchgate.netaltex.orgresearchgate.net They are particularly useful for investigating the pharmacokinetics and metabolism of compounds within a specific organ. researchgate.net

Computational Modeling and Kinetic Parameter Estimation

Computational modeling and kinetic parameter estimation are integral to interpreting the data obtained from this compound research and gaining a deeper understanding of metabolic pathways and transport kinetics.

Kinetic compartmental models are frequently used to describe the movement of a tracer, such as this compound, between different compartments or states within a biological system. purdue.edu These models represent the exchange of the tracer using systems of first-order ordinary differential equations, where the coefficients are the kinetic parameters. purdue.edu These parameters quantify the rates of transport, metabolism, and other processes affecting the tracer's distribution and fate. purdue.edu

Parameter estimation involves fitting the experimental data (e.g., time-activity curves of this compound or its metabolites in different compartments) to the chosen kinetic model to determine the values of the kinetic parameters. Various methods, including linear and nonlinear least-squares optimization, are employed for parameter estimation. purdue.eduumontpellier.fr While nonlinear methods are often considered the reference, faster techniques like linear least-squares and graphical methods (e.g., Patlak plot) are also used, particularly for analyzing data with higher noise levels or for voxel-wise analysis in imaging studies. umontpellier.fr

Computational models can range from simple representations of tracer movement between a few compartments to complex models incorporating detailed enzymatic reaction kinetics and regulatory mechanisms. beilstein-institut.de These models can be used to simulate metabolic flux, predict the behavior of the system under different conditions, and estimate parameters that are not directly measurable. purdue.edubeilstein-institut.de For example, computational models have been developed to study glycolysis, using in vitro enzyme kinetics data to estimate in vivo kinetic parameters and predict steady-state fluxes and metabolite concentrations. beilstein-institut.de

Radiochemical Synthesis and Purity Assessment for L Glucose 1 14c Research

Enzymatic and Chemical Synthesis Strategies for Radiolabeled Sugars

The synthesis of radiolabeled sugars, including those labeled with Carbon-14 (B1195169), can be achieved through both enzymatic and chemical strategies. These methods aim to incorporate the radioactive isotope into the target molecule at a specific position or uniformly throughout the carbon skeleton.

Chemical synthesis routes often involve multi-step procedures starting from a labeled precursor. The Fischer-Kiliani cyanohydrin synthesis is a classical chemical method used for extending the carbon chain of a sugar, which can be adapted for the preparation of 14C-labeled aldoses. This method involves the addition of hydrogen cyanide (HCN) to an aldose, followed by hydrolysis of the resulting cyanohydrin to a mixture of epimeric aldonic acids. Reduction of the lactones of these acids yields the corresponding aldoses with an added carbon atom at the aldehyde position. Studies have reported improved cyanohydrin synthesis methods for preparing D-glucose-1-14C from D-arabinose-14C, achieving radiochemical yields of about 50 percent, significantly higher than previous yields of 5 to 10 percent. nist.govnist.gov The ratio of epimers formed can be influenced by the reaction conditions, such as the buffering agent used during the reaction of the sugar with cyanide. nist.govnist.gov

The conversion of D-glucose to L-glucose, the enantiomer, has been explored through chemical means, often involving multi-step processes that can include oxidation and reduction steps and protection of hydroxyl groups. researchgate.netgoogle.com While direct synthesis of L-glucose-1-14C via a Kiliani reaction on a 14C-labeled L-arabinose precursor would be analogous to the D-glucose synthesis, specific details on this exact route for the L-enantiomer with C-1 labeling were not extensively detailed in the search results. However, the principles of using 14C-labeled cyanide in the cyanohydrin reaction to introduce the label at the C-1 position have been demonstrated for other sugars like α-L-fucose-1-14C. oclc.orgnih.gov

Enzymatic synthesis offers an alternative approach, often providing high specificity and milder reaction conditions. Enzymatic methods have been developed for the synthesis of various radiolabeled nucleotide sugars, such as UDP-[14C]galacturonic acid and UDP[14C]glucose, typically involving enzymatic conversion of a labeled precursor. nih.govnih.gov For instance, UDP-[14C]galacturonic acid was synthesized by the enzymatic oxidation of commercially available UDP-[14C]-galactose. nih.gov A two-step enzymatic synthesis of UDP[14C]glucose has also been described, yielding a high yield product that could be purified by ion exchange chromatography. nih.gov While specific enzymatic synthesis routes for this compound were not prominently featured, enzymatic approaches are utilized for introducing radiolabels into biomolecules, including sugars, often by using the cell's own machinery or isolated enzymes with labeled substrates. thermofisher.com

Isotopic Position Specificity and Labeling Control

Achieving precise isotopic position specificity is paramount in radiolabeling, particularly for tracer studies where the metabolic fate of a specific carbon atom is being investigated. For this compound, the objective is to ensure that the Carbon-14 atom is selectively incorporated at the anomeric carbon (C-1).

In chemical synthesis, such as the cyanohydrin method, position-specific labeling is controlled by the choice of the labeled starting material. To obtain a sugar labeled at the C-1 position, the carbon atom introduced during the chain extension step must be the labeled one. In the case of aldoses, reacting a precursor aldose with 14C-labeled cyanide (K14CN or Na14CN) introduces the 14C atom at the carbon that becomes C-1 in the elongated sugar. oclc.orgnih.gov For example, the synthesis of α-L-fucose-1-14C involved using 14C-labeled cyanide in the cyanohydrin reaction with 5-deoxy-L-lyxose. oclc.orgnih.gov

Enzymatic synthesis strategies also allow for control over label placement by utilizing enzymes that act on specific positions of a substrate. If an enzyme catalyzes a reaction that incorporates a carbon atom from a labeled precursor at a defined position in the sugar molecule, this can lead to position-specific labeling. Metabolic labeling, a form of enzymatic labeling, involves introducing a labeled precursor into a biological system, where cellular enzymes incorporate the label into newly synthesized molecules. thermofisher.com The position of the label in the final product depends on how the organism metabolizes the labeled precursor. While this can lead to uniform or specific labeling depending on the pathway, controlled enzymatic synthesis in vitro often offers more precise positional control.

The primary source of Carbon-14 for radiolabeling is typically barium [14C]-carbonate (Ba[14C]O3), from which [14C]-carbon dioxide (14CO2) can be liberated and used to synthesize various 14C-labeled building blocks. acs.orgmanufacturingchemist.comnih.gov These building blocks, such as 14C-labeled cyanide or other small molecules, are then incorporated into the target compound through appropriate synthesis routes, ensuring the placement of the 14C at the desired position.

Purity Requirements and Analytical Validation for Tracer Applications

The purity of radiolabeled tracers like this compound is critical for accurate and reliable research outcomes. Impurities, whether radiochemical or chemical, can interfere with the study by altering the tracer's behavior, leading to misinterpretation of results.

Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. unm.edu Radiochemical impurities are radioactive substances that are not the intended radiolabeled compound. These can arise from incomplete synthesis, side reactions, or decomposition of the product. For many radiopharmaceuticals and tracers, a high radiochemical purity, often exceeding 95% or even 97-99%, is required. revvity.comresearchgate.netresearchgate.net The stability of radiolabeled compounds can be affected by self-decomposition due to the emitted radiation, which can lead to the formation of radiochemical impurities over time.

Chemical purity, on the other hand, refers to the proportion of the total mass that is the desired compound, regardless of its radioactive state. Chemical impurities are non-radioactive substances that are present in the final product. These can include reagents, by-products from the synthesis, or degradation products. unm.edu Chemical impurities can affect the biological activity or specificity of the tracer.

Analytical validation methods are essential to confirm both the radiochemical and chemical purity of this compound before its use in research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of radiolabeled compounds. revvity.comosti.govmoravek.com HPLC can separate the desired product from impurities based on differences in their chemical properties and interactions with the stationary phase. By using a radio detector in conjunction with HPLC, the radiochemical purity can be determined by measuring the radioactivity associated with the peak corresponding to the target compound relative to the total radioactivity of the sample. osti.gov UV detectors are typically used in parallel to assess chemical purity. moravek.com

Thin-Layer Chromatography (TLC) is another common chromatographic technique used for radiochemical purity assessment due to its simplicity and speed. revvity.comresearchgate.net Radiolabeled compounds can be visualized on TLC plates using autoradiography or by scanning with a radio-TLC scanner. researchgate.netresearchgate.net

Other analytical techniques used in the validation of radiolabeled compounds include mass spectrometry (MS) for structural confirmation and identification of impurities, and NMR spectroscopy for structural elucidation and verification of labeling position. nih.govpharmaron.com

Ensuring high radiochemical and chemical purity through rigorous synthesis and analytical validation is a critical step in the preparation of this compound for its application as a reliable tracer in diverse research areas.

Q & A

Q. What are the primary experimental applications of L-Glucose-1-14C in metabolic studies?

this compound is primarily used as a tracer to investigate metabolic pathways that differentiate L- and D-glucose enantiomers. For example, researchers employ it to study non-metabolized sugar transport in cellular systems, such as intestinal glucose absorption mechanisms. Methodologically, this involves incubating cells with 14C-labeled L-glucose and quantifying radioactivity via liquid scintillation counting to distinguish passive diffusion from active transport .

Q. How can researchers verify the isotopic purity of this compound in experimental setups?

Isotopic purity is typically assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR). For 14C-labeled compounds, radiometric detection post-HPLC separation ensures minimal contamination from unlabeled or D-glucose isomers. Batch-specific certificates of analysis (COA) from suppliers should also be cross-referenced to validate isotopic enrichment levels .

Q. What protocols are recommended for synthesizing this compound with high isotopic enrichment?

Synthesis often involves enzymatic or chemical incorporation of 14C at the C1 position. For example, enzymatic phosphorylation using hexokinase with ATP-γ-32P (to trace phosphorylation efficiency) followed by purification via ion-exchange chromatography. Quality control steps include radiochemical purity checks using thin-layer chromatography (TLC) and autoradiography .

Advanced Research Questions

Q. How can researchers optimize 14C detection sensitivity for this compound in heterogeneous biological samples?

Sensitivity challenges arise from low isotopic abundance in complex matrices (e.g., blood or tissue homogenates). Strategies include:

- Pre-concentration : Solid-phase extraction (SPE) to isolate sugars from interfering metabolites.

- Combined detection methods : Pairing liquid scintillation counting with accelerator mass spectrometry (AMS) for ultra-low-level 14C quantification.

- Matrix-matched calibration curves : Using spiked samples to account for quenching effects .

Q. How should conflicting data between this compound and D-glucose isotopic tracing studies be resolved?

Discrepancies often stem from differences in transport kinetics or enzymatic specificity. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.